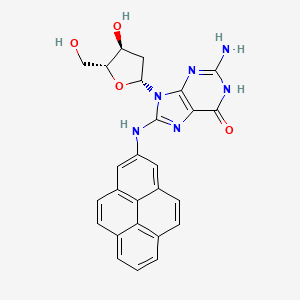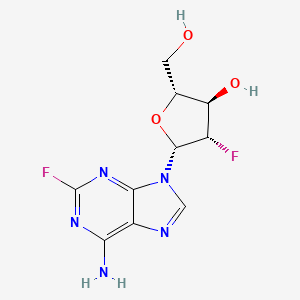
PASTEURELLA MULTOCIDA TOXIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pasteurella Multocida Toxin (PMT) is a bacterial protein toxin produced by a few P. multocida serotype A and D strains . It acts as an effective mitogen in numerous cell types in vitro . PMT inhibits osteoblast differentiation by activating the Rho/Rho-associated coiled-coil containing protein kinase (Rho/ROCK) pathway .
Synthesis Analysis
PMT is produced by two (A and D) of five serogroups of P. multocida . After entering the cell, the 146 kDa toxin activates various signal transduction pathways by stimulating heterotrimeric G proteins of the Gα q/11, Gα 12/13 and Gα i family .Molecular Structure Analysis
PMT is a 146 kDa single-chain toxin that harbors discrete domains important for receptor binding, internalization, and biological activity . The toxin contains a receptor binding and translocation domain (B) and a biologically active (A) domain .Chemical Reactions Analysis
The molecular basis of PMT’s activity is the deamidation of a specific glutamine residue in the α-subunit of heterotrimeric G proteins . This results in an inhibition of the inherent GTPase activity leading to a constitutively active phenotype of the G protein .Wirkmechanismus
Safety and Hazards
PMT can cause serious infections in humans, including skin and wound infections, pneumonia, peritonitis, meningitis, and bacteremia . It is transmitted via bite wounds or contact with animal saliva . Safety precautions should be taken when handling PMT, including wearing safety glasses, protective clothing, and rubber or latex gloves .
Zukünftige Richtungen
Research on PMT has shifted from signal transduction processes to understanding how the bacteria might benefit from a bone-destroying toxin . The primary function of PMT seems to be the modulation of immune cell activation which at the same time creates an environment permissive for osteoclast formation . The implications of the findings from PMT research can be used to explore human diseases and have a high translational potential .
Eigenschaften
CAS-Nummer |
129876-91-1 |
|---|---|
Produktname |
PASTEURELLA MULTOCIDA TOXIN |
Molekularformel |
C6BrD13 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




